5-Methylfuran-2-carbonyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylfuran-2-carbonyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-4-2-3-5(11-4)6(10)8-9-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFITDQYUZWFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407536 | |
| Record name | 5-methylfuran-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64968-30-5 | |
| Record name | NSC299969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylfuran-2-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rearrangement Reactions of 5 Methylfuran 2 Carbonyl Azide: the Curtius Rearrangement
Fundamental Aspects and Mechanistic Pathways of the Curtius Rearrangement
The Curtius rearrangement is characterized by its intramolecular nature and the retention of the stereochemical configuration of the migrating group. nih.gov The reaction kinetics are typically first-order, and it proceeds without the involvement of free radical or carbenium ion intermediates. nih.gov While traditionally viewed as a two-step process involving an acyl nitrene intermediate, recent studies suggest a concerted mechanism where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.orgiastate.edu
The thermal decomposition of 5-methylfuran-2-carbonyl azide (B81097) is a critical step in the Curtius rearrangement, leading to the in situ generation of 5-methylfuranyl isocyanate. This process is typically achieved by heating the acyl azide in an inert solvent. arkat-usa.orgresearchgate.net The isocyanate is highly reactive and is generally used immediately in subsequent reactions without isolation. nih.govrsc.org
The reaction can be summarized as follows:
5-Methylfuran-2-carbonyl azide → 5-Methylfuranyl isocyanate + N₂
The decomposition temperature can be significantly reduced by the use of Lewis or Brønsted acid catalysts, which coordinate to the acyl oxygen atom, thereby facilitating the rearrangement. wikipedia.org
The 5-methylfuranyl isocyanate generated from the Curtius rearrangement is a highly electrophilic species that readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of its synthetic utility. nih.govnih.gov
One of the primary applications of furanyl isocyanates is the synthesis of 2-amido substituted furan (B31954) derivatives. This is accomplished by trapping the in situ generated isocyanate with organometallic reagents, such as Grignard reagents or higher-order cyanocuprates. arkat-usa.orgresearchgate.net This method provides a direct route to a range of N-substituted furan amides. nih.gov
For example, the reaction of 5-methylfuranyl isocyanate with a Grignard reagent (R-MgBr) would proceed as follows:
5-Methylfuranyl isocyanate + R-MgBr → N-substituted-5-methylfuran-2-carboxamide
A variety of amides can be synthesized using this methodology, as illustrated in the following table:
| Reactant (Grignard Reagent) | Product (2-Amido Substituted Furan) |
| Allyl magnesium bromide | But-3-enoic acid furan-2-yl-amide arkat-usa.org |
| Phenyl magnesium bromide | N-Phenyl-furan-2-carboxamide arkat-usa.org |
Furanyl isocyanates readily react with alcohols to form stable furanyl carbamates. masterorganicchemistry.comnih.gov This reaction is a common method for the protection of amines, where the carbamate (B1207046) serves as a protecting group that can be subsequently removed under specific conditions. nih.gov The reaction is typically carried out by performing the Curtius rearrangement in the presence of an alcohol. nih.gov
The general reaction is:
5-Methylfuranyl isocyanate + R-OH → 5-Methylfuranyl carbamate
The choice of alcohol determines the specific type of carbamate formed. For instance, using tert-butanol (B103910) leads to the formation of Boc-protected amines, while benzyl (B1604629) alcohol yields Cbz-protected amines. wikipedia.org
| Alcohol | Carbamate Product |
| tert-Butanol | tert-Butyl (5-methylfuran-2-yl)carbamate nih.govorganic-chemistry.org |
| Benzyl alcohol | Benzyl (5-methylfuran-2-yl)carbamate wikipedia.org |
| 2-(Trimethylsilyl)ethanol | 2-(Trimethylsilyl)ethyl (5-methylfuran-2-yl)carbamate nih.gov |
Reactivity of Furanyl Isocyanate Intermediates
Kinetic and Thermodynamic Investigations of Curtius Rearrangements
The kinetics and thermodynamics of the Curtius rearrangement provide valuable insights into the reaction mechanism and the factors that influence its rate and efficiency.
Kinetic studies on the Curtius rearrangement of 5-substituted 2-furoyl azides have been conducted to understand the electronic effects of substituents on the furan ring on the reaction rate. scilit.comresearchgate.net These studies generally show that the nature of the substituent at the 5-position of the furan ring can influence the rate of the rearrangement. scispace.com While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of substituent effects in related systems can be applied. Electron-donating groups are generally expected to facilitate the rearrangement by stabilizing the transition state.
Determination of Isokinetic Temperatures and Activation Parameters
A detailed kinetic study of the Curtius rearrangement of this compound, including the determination of its specific isokinetic temperature and activation parameters, is not extensively documented in publicly available scientific literature. However, the principles of such an analysis can be understood from studies on analogous compounds.
Kinetic studies are crucial for understanding the mechanism of a reaction. The Curtius rearrangement is generally understood to be a concerted, intramolecular process with first-order kinetics. wikipedia.orgillinoisstate.edu The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides insight into the energy requirements and the molecular order of the transition state.
For instance, combined theoretical and experimental studies on the Curtius rearrangement of other acyl azides, such as acetyl azide and benzoyl azide, have been conducted to determine these parameters. nih.gov Density Functional Theory (DFT) calculations and experimental methods like 1H NMR spectroscopy are often employed to measure reaction rates at various temperatures to construct an Eyring plot, from which activation parameters can be derived. nih.gov Small entropies of activation are consistent with a highly ordered, cyclic transition state, which is characteristic of a concerted mechanism. nih.gov
An isokinetic relationship is observed when a series of related reactions, differing by a systematic structural or environmental change, exhibit a linear correlation between their enthalpies and entropies of activation. The temperature at which the rates of all reactions in the series are equal is known as the isokinetic temperature. Its existence suggests a common reaction mechanism across the series.
While specific experimental values for this compound are not available, the table below illustrates typical activation parameters determined for the concerted Curtius rearrangement of other acyl azides, providing a reference for the expected values.
Table 1: Calculated Activation Barriers for the Curtius Rearrangement of Various Acyl Azides Note: This data is for analogous compounds and not for this compound. The values are intended for illustrative purposes.
| Acyl Azide | Activation Barrier (Δ(E+ZPVE)‡) (kcal/mol) |
|---|---|
| Acetyl azide | 27.6 nih.gov |
| Pivaloyl azide | 27.4 nih.gov |
| Benzoyl azide | 30.0 nih.gov |
Stereochemical Aspects and Regioselectivity in Rearrangement Products
The stereochemical and regioselective outcomes are critical considerations in synthetic chemistry. For the Curtius rearrangement, these aspects are well-defined.
Stereochemistry
A defining feature of the thermal Curtius rearrangement is that the migration of the R-group (in this case, the 5-methylfuryl group) from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. nih.govwikipedia.orgnih.gov This is a consequence of the concerted mechanism, where the loss of nitrogen gas and the group migration happen simultaneously, precluding the formation of a discrete nitrene intermediate that could lead to stereochemical scrambling. wikipedia.org Therefore, if a chiral center were present in the migrating group, its configuration would be preserved in the resulting isocyanate product, 5-methyl-2-furyl isocyanate.
Regioselectivity
Regioselectivity in the context of this reaction primarily relates to the subsequent reactions of the isocyanate intermediate, 5-methyl-2-furyl isocyanate. Isocyanates are electrophilic at the central carbon atom and will react with various nucleophiles. masterorganicchemistry.com When an unsymmetrical nucleophile is used or if there are multiple reactive sites in the isocyanate, the regioselectivity of the addition becomes a key factor.
The isocyanate produced from this compound is 5-methyl-2-furyl isocyanate. The furan ring itself contains sites that could potentially react, but the isocyanate group is a highly reactive electrophile. Nucleophilic attack will preferentially occur at the carbonyl carbon of the isocyanate. For example:
Reaction with water leads to an unstable carbamic acid, which decarboxylates to form 2-amino-5-methylfuran.
Reaction with an alcohol (R'-OH) will yield a carbamate, specifically an N-(5-methyl-2-furyl)carbamate.
Reaction with an amine (R'-NH2) will produce a urea (B33335) derivative.
The inherent reactivity of the isocyanate group typically directs the nucleophilic attack to the carbonyl carbon, ensuring high regioselectivity in the formation of these products.
Cycloaddition Chemistry Involving 5 Methylfuran 2 Carbonyl Azide
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide (B81097) moiety in 5-Methylfuran-2-carbonyl azide enables it to act as a 1,3-dipole in cycloaddition reactions. This type of reaction, particularly the azide-alkyne cycloaddition, is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. acs.org The 1,3-dipolar cycloaddition is a versatile method for creating five-membered heterocycles. acs.orgnih.govmdpi.com
The reaction between an organic azide and an alkyne to form a 1,2,3-triazole is a prominent example of a 1,3-dipolar cycloaddition. This transformation can be used with furan-containing azides to synthesize furan-appended triazoles. For instance, the reaction of 5-(azidomethyl)furan-2-carbaldehyde, a related furan (B31954) azide, with various methyl alka-2,3-dienoates proceeds regioselectively to yield furfuryl-substituted 1,2,3-triazoles. researchgate.net This cycloaddition provides a direct route to incorporate both a furan and a triazole ring into a single molecular scaffold. researchgate.net Such intramolecular azide-alkyne cycloadditions are advantageous due to their regioselectivity and often mild reaction conditions. mdpi.com
The synthesis of novel tricyclic fused 2(5H)-furanone derivatives containing a 1,2,3-triazole structure has been achieved through a tandem reaction of furanone derivatives with sodium azide, demonstrating the utility of the azide group in forming complex heterocyclic systems. sioc-journal.cnresearchgate.net
Table 1: Synthesis of Furfuryl-Substituted 1,2,3-Triazoles
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 5-(azidomethyl)furan-2-carbaldehyde | Methyl 4-phenyl-2,3-butadienoate | Methyl 1-((5-formylfuran-2-yl)methyl)-5-methyl-4-(phenylcarbonyl)-1H-1,2,3-triazole-4-carboxylate | 60% researchgate.net |
| 2(5H)-furanone derivative (enediyne) | Sodium Azide | Tricyclic fused 2(5H)-furanone with 1,2,3-triazole | 42-62% sioc-journal.cn |
The azide-alkyne cycloaddition reaction is a powerful tool for polymer synthesis and modification. Furan-based derivatives are considered important renewable "platform chemicals" for the creation of fine chemicals and polymers. researchgate.netresearchgate.net Derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a compound closely related to 5-methylfuran, can be used to synthesize polymers through azide-alkyne reactions. researchgate.net
By incorporating a furan-azide monomer like this compound into a polymer backbone or as a pendent group, materials with specific functionalities can be designed. For example, linear polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units have been constructed via step-growth polymerization of diethynylpyridines with bifunctional azides. acs.org This approach allows for the creation of polymers with unique structural and functional properties, such as metal-binding capabilities, which can lead to the formation of supramolecular metallogels. acs.org
Asymmetric Olefin Aziridination Utilizing Carbonyl Azides as Nitrogen Sources
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as important building blocks in synthetic chemistry. researchgate.net Catalytic aziridination of alkenes represents a primary method for their synthesis. nih.gov While various nitrogen sources are used, carbonyl azides have been explored for their potential in these transformations. nih.gov
Despite the utility of N-carbonyl aziridines, carbonyl azides had not been widely demonstrated as effective nitrogen sources for intermolecular olefin aziridination until the development of specific catalytic systems. nih.gov A cobalt(II)-based metalloradical catalysis system has been shown to effectively employ a carbonyl azide for the highly asymmetric aziridination of alkenes at room temperature. nih.gov This provides a pathway to enantioenriched N-carbonylaziridines, which are valuable chiral synthons. nih.gov
The mechanism of aziridination can proceed through various pathways, including stepwise radical routes. acs.org For the aziridination using carbonyl azides with cobalt(II)-based metalloradical catalysts, a distinctive stepwise radical mechanism is operative. nih.gov
Mechanistic experiments suggest that many reactions involving azides can proceed through a free-radical pathway. acs.org For instance, the addition of radical inhibitors such as TEMPO or BHT can completely suppress the reaction, indicating the presence of radical intermediates. acs.org A plausible mechanism involves the initial formation of an azidyl radical from the carbonyl azide. acs.org In metalloradical-catalyzed systems, the catalyst activates the carbonyl azide, facilitating the nitrogen transfer process via a radical intermediate, which then reacts with the olefin to form the aziridine (B145994) ring. nih.gov This controlled radical process allows for high levels of enantioselectivity in the formation of the chiral aziridine products. nih.gov
Nucleophilic Reactivity and Transformations of 5 Methylfuran 2 Carbonyl Azide
Aza-Wittig Reactions with Carbonyl Compounds for Imine Synthesis
The Aza-Wittig reaction is a powerful method for the formation of a carbon-nitrogen double bond (imine) from an azide (B81097) and a carbonyl compound, mediated by a phosphine, typically triphenylphosphine (B44618). The reaction proceeds via the formation of an iminophosphorane (or aza-ylide) intermediate.
The general mechanism involves two main stages:
Staudinger Reaction: The initial reaction between the 5-methylfuran-2-carbonyl azide and triphenylphosphine forms a phosphazide (B1677712) intermediate. This intermediate is unstable and loses dinitrogen (N₂) to generate a highly reactive iminophosphorane.
Aza-Wittig Reaction: The iminophosphorane then reacts with a carbonyl compound (an aldehyde or a ketone). This step is analogous to the conventional Wittig reaction, involving a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate subsequently collapses to yield the final imine product and triphenylphosphine oxide as a stable byproduct.
Despite the well-established nature of the Aza-Wittig reaction for a wide range of organic azides, a thorough review of the scientific literature reveals a lack of specific studies detailing the reaction of this compound with carbonyl compounds for the synthesis of imines. While the reaction is theoretically plausible, documented experimental conditions, yields, and specific examples for this particular substrate are not available in the reviewed literature.
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Higher Order Cyanocuprates)
The reaction of this compound with strong nucleophiles like organometallic reagents is primarily dictated by the thermal instability of the acyl azide, which readily undergoes a Curtius rearrangement. This rearrangement involves the loss of dinitrogen gas (N₂) and the migration of the 5-methylfuryl group to the nitrogen atom, forming a highly reactive 5-methylfuryl isocyanate intermediate. This isocyanate is the key electrophile that reacts with the organometallic reagent.
Reactions with Grignard Reagents:
Early research has shown that furoyl azides, including the 5-methyl derivative, react with Grignard reagents via the isocyanate intermediate to form N-substituted amides. The Grignard reagent (R-MgX) acts as a potent nucleophile, adding to the electrophilic carbon of the isocyanate group. The initial adduct is then hydrolyzed during workup to yield the corresponding amide.
The general transformation can be summarized as follows:
Curtius Rearrangement: this compound → 5-Methyl-2-furyl isocyanate + N₂
Nucleophilic Addition: 5-Methyl-2-furyl isocyanate + R-MgX → Adduct
Hydrolysis: Adduct + H₂O → N-Alkyl/Aryl-5-methylfuran-2-carboxamide
Detailed findings from these studies are presented in the table below, showcasing the reaction of various Grignard reagents with the in situ generated isocyanate.
| Isocyanate Precursor | Grignard Reagent (R-MgX) | Product (N-Substituted Amide) | Reported Yield (%) |
|---|---|---|---|
| 5-Methyl-2-furyl isocyanate | Phenylmagnesium Bromide | N-Phenyl-5-methylfuran-2-carboxamide | Data not specified |
| 5-Methyl-2-furyl isocyanate | Ethylmagnesium Bromide | N-Ethyl-5-methylfuran-2-carboxamide | Data not specified |
| 2-Furyl isocyanate | Phenylmagnesium Bromide | N-Phenylfuran-2-carboxamide | 80 |
| 2-Furyl isocyanate | n-Butylmagnesium Bromide | N-(n-Butyl)furan-2-carboxamide | 57 |
Reactions with Higher Order Cyanocuprates:
Higher order cyanocuprates, often referred to as Gilman reagents, are softer nucleophiles compared to Grignard reagents. They are known for their high selectivity in reactions such as conjugate additions and acyl chloride to ketone conversions. However, a review of the scientific literature indicates that the reaction of this compound, or its corresponding isocyanate, with higher-order cyanocuprates has not been documented. Therefore, no specific research findings or data are available for this class of transformation.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Synthesis of Furan-Derived Amines, Amides, and Carbamates
One of the most well-established applications of 5-methylfuran-2-carbonyl azide (B81097) is in the synthesis of furan-derived amines, amides, and carbamates, primarily through the Curtius rearrangement. This reaction involves the thermal or photochemical rearrangement of the carbonyl azide to an isocyanate intermediate, which can then be trapped by various nucleophiles.
Heating a solution of furan-2-carbonyl azide in an inert solvent like benzene (B151609) or toluene (B28343) facilitates the Curtius rearrangement, leading to the in-situ formation of 2-furanyl isocyanate. This highly reactive intermediate can be readily captured by a range of nucleophiles. For instance, reaction with water leads to the corresponding amine after decarboxylation of the intermediate carbamic acid.
The trapping of the isocyanate with alcohols or amines provides a straightforward route to carbamates and amides, respectively. The reaction with alcohols, such as methanol (B129727) or ethanol, proceeds efficiently to furnish the corresponding methyl and ethyl carbamates. This method is particularly useful for the introduction of a protected amino group onto the furan (B31954) ring.
Furthermore, the isocyanate intermediate can react with organometallic reagents, such as Grignard reagents or higher-order cyanocuprates, to afford furan-derived amides. This approach allows for the formation of a carbon-nitrogen bond and the introduction of a variety of substituents onto the amide nitrogen. The versatility of the Curtius rearrangement makes 5-methylfuran-2-carbonyl azide a valuable precursor for a wide array of functionalized furan derivatives.
| Starting Material | Reagent | Product |
| This compound | Water | 5-Methylfuran-2-amine |
| This compound | Methanol | Methyl (5-methylfuran-2-yl)carbamate |
| This compound | Aniline | N-phenyl-N'-(5-methylfuran-2-yl)urea |
| This compound | Phenylmagnesium bromide | N-phenyl-5-methylfuran-2-carboxamide |
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of this compound extends beyond the synthesis of simple amines and amides, enabling the construction of more complex nitrogen-containing heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloaddition reactions, leveraging the unique properties of both the azide and the furan ring.
A notable application of furan derivatives bearing azide functionalities is in the synthesis of indoles. While direct examples using this compound are not prevalent, the underlying principle involves the thermal generation of a nitrene from an azide, which can then induce the opening of the furan ring. In a related methodology, 2-(2-azidobenzyl)furans undergo thermolysis to generate a nitrene that attacks the furan ring, initiating a cascade of reactions including ring opening and subsequent cyclization to form functionalized indoles. nih.gov This strategy highlights the potential for the azide group to trigger complex rearrangements and facilitate the construction of intricate heterocyclic scaffolds. The 5-methyl substituent on the furan ring could be expected to influence the electronics and regioselectivity of such transformations.
The synthesis of pyrrole (B145914) and pyrazole (B372694) derivatives can often be achieved from 1,4-dicarbonyl and 1,3-dicarbonyl compounds, respectively. While not a direct application, the 5-methylfuran-2-carbonyl moiety can be a precursor to such dicarbonyl systems through oxidative ring opening of the furan. However, a more direct, albeit less commonly documented, approach could involve the reaction of the carbonyl azide or its isocyanate derivative with appropriate precursors. For instance, the isocyanate generated from this compound could potentially undergo cycloaddition reactions with suitable partners to form heterocyclic systems that could be further transformed into pyrrole or pyrazole derivatives.
The reaction of acyl chlorides, which are precursors to acyl azides, with hydrazines is a common method for the synthesis of pyrazoles. It is plausible that this compound could react with substituted hydrazines to form hydrazides, which could then be cyclized to form pyrazole derivatives.
The construction of imidazole (B134444) and pyrimidine (B1678525) rings often involves the condensation of a C-N-C fragment with a dicarbonyl equivalent or a similar building block. While direct synthesis from this compound is not a standard method, the functional groups present in its derivatives offer potential pathways. For example, an amine derived from the Curtius rearrangement could be a key component in a subsequent cyclization to form these heterocycles.
Alternatively, the reaction of the precursor, 5-methylfuran-2-carbonyl chloride, with amidines or guanidines could provide a more direct route to pyrimidine scaffolds. These reactions typically involve the acylation of the nucleophilic nitrogen of the amidine or guanidine, followed by cyclization and dehydration. The resulting pyrimidine would bear the 5-methylfuran-2-yl substituent.
Integration into Complex Molecular Architectures and Natural Product Analogues
The 5-methylfuran-2-carbonyl moiety is a structural motif found in some natural products and their analogues. While the direct use of this compound in the total synthesis of such molecules is not extensively documented, its utility as a building block for introducing this fragment is significant. The ability to convert the azide into various functional groups, as discussed previously, allows for the versatile incorporation of the 5-methylfuran unit into larger, more complex molecular frameworks.
Spectroscopic and Theoretical Characterization Studies
Vibrational Spectroscopy (IR) for Functional Group Identification and Kinetic Monitoring
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. In the case of 5-Methylfuran-2-carbonyl azide (B81097), the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the azide, carbonyl, and 5-methylfuran moieties.
The azide group (-N₃) typically displays a strong and sharp asymmetric stretching vibration in the region of 2100-2170 cm⁻¹. Research on various acyl azides has shown a prominent vibrational band for the excited S₁ state of the azide around 2100 cm⁻¹. acs.orgnih.gov The carbonyl group (C=O) stretching vibration is expected to appear in the range of 1680-1720 cm⁻¹. This range is typical for conjugated carbonyl compounds, where the conjugation with the furan (B31954) ring can slightly lower the frequency compared to a simple alkyl ketone. orgchemboulder.comvscht.cz
The 5-methylfuran ring will also present several characteristic vibrations. These include C-H stretching vibrations of the aromatic ring protons, typically found between 3000 and 3100 cm⁻¹, and the C-H stretching of the methyl group, which appears in the 2850-3000 cm⁻¹ range. vscht.cz Furan ring vibrations (C=C and C-O stretching) are expected in the fingerprint region, roughly between 1000 and 1500 cm⁻¹.
Furthermore, IR spectroscopy can be employed for kinetic monitoring of reactions involving 5-Methylfuran-2-carbonyl azide. For instance, in photochemical reactions, the disappearance of the characteristic azide peak and the appearance of new peaks, such as the strong and broad absorption of an isocyanate group (-N=C=O) around 2260 cm⁻¹, can be monitored over time to determine reaction rates and mechanisms. acs.orgnih.gov
| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Vibration Type |
| Azide (-N₃) | 2100 - 2170 | Asymmetric Stretch |
| Carbonyl (C=O) | 1680 - 1720 | Stretch |
| Furan Ring C-H | 3000 - 3100 | Stretch |
| Methyl C-H | 2850 - 3000 | Stretch |
| Furan Ring | 1000 - 1500 | Ring Vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the furan ring.
The methyl protons (at position 5) would likely appear as a singlet in the range of δ 2.3-2.5 ppm.
The furan ring protons would appear as two doublets. The proton at position 3 (H-3) would be expected to resonate at a lower field than the proton at position 4 (H-4) due to the deshielding effect of the adjacent carbonyl group. Based on data for 5-methylfuran-2-carbaldehyde, the H-3 proton could be expected around δ 7.2 ppm and the H-4 proton around δ 6.2 ppm. rsc.org The coupling constant between these two protons (³JHH) would be in the range of 3-4 Hz, which is characteristic for protons on a furan ring.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.
The carbonyl carbon would be the most downfield signal, likely appearing in the range of δ 160-170 ppm.
The furan ring carbons would have distinct chemical shifts. The carbon attached to the carbonyl group (C-2) and the carbon with the methyl group (C-5) would be the most downfield of the ring carbons. The other two furan carbons (C-3 and C-4) would appear at higher fields.
The methyl carbon would resonate at the highest field, typically in the range of δ 10-20 ppm.
NMR spectroscopy is also a valuable tool for gaining mechanistic insights. For example, by monitoring changes in the NMR spectrum during a reaction, one can identify intermediates and final products, providing evidence for a proposed reaction pathway.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.3 - 2.5 | 10 - 20 | Singlet |
| H-3 | ~7.2 | C-3: ~120 | Doublet |
| H-4 | ~6.2 | C-4: ~110 | Doublet |
| - | - | C-2: ~150 | - |
| - | - | C-5: ~155 | - |
| - | - | C=O: 160 - 170 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways observed for other acyl azides and furan derivatives. A primary fragmentation pathway for acyl azides is the loss of a nitrogen molecule (N₂), which is a stable neutral species. This would lead to the formation of an acylnitrene intermediate, which could then rearrange to an isocyanate.
Another likely fragmentation is the cleavage of the bond between the carbonyl group and the furan ring. This would result in the formation of a stable 5-methylfuroyl acylium ion. This acylium ion could further fragment by losing carbon monoxide (CO). The fragmentation of the furan ring itself is also possible, leading to smaller charged fragments.
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M - N₂]⁺ | Acylnitrene or Isocyanate | Loss of N₂ from the molecular ion |
| [C₆H₅O₂]⁺ | 5-Methylfuroyl acylium ion | Cleavage of the C-N bond of the azide |
| [C₅H₅O]⁺ | 5-Methylfuryl cation | Loss of CO from the acylium ion |
| [C₄H₃O]⁺ | Furyl cation fragments | Fragmentation of the furan ring |
Advanced Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. elsevierpure.commdpi.com These calculations can also provide the total electronic energy of the molecule, which is fundamental for studying reaction thermodynamics. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR data to aid in the assignment of spectral bands.
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other species.
For this compound, the HOMO is likely to be located on the furan ring and the azide group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to be centered on the carbonyl group and the azide moiety, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acadpubl.eu
Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values.
For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the terminal nitrogen atoms of the azide group. These regions indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.org This information is valuable for predicting how the molecule will interact with other reactants and for understanding its intermolecular interactions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states, which are often difficult to probe through experimental means alone. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the mechanistic pathways of the Curtius rearrangement, a pivotal transformation for acyl azides.
The thermal Curtius rearrangement of acyl azides, including this compound, is generally accepted to proceed through a concerted mechanism. wikipedia.org This assertion is strongly supported by numerous computational studies on analogous acyl azides. nih.gov The central debate in the mechanism of the Curtius rearrangement has been whether the reaction proceeds through a concerted, single-step process or a stepwise pathway involving a discrete acyl nitrene intermediate. wikipedia.orgresearchgate.net
In a concerted mechanism, the migration of the R-group (in this case, the 5-methylfuryl group) to the nitrogen atom occurs simultaneously with the expulsion of a nitrogen molecule (N₂). wikipedia.org This pathway avoids the formation of a high-energy nitrene intermediate. nih.gov Conversely, the stepwise mechanism proposes the initial cleavage of the N-N₂ bond to form an acyl nitrene, which then undergoes rearrangement to the isocyanate. researchgate.netnih.gov
Theoretical calculations have provided compelling evidence in favor of the concerted mechanism for thermal rearrangements. wikipedia.orgnih.gov DFT calculations on various model acyl azides, such as acetyl azide, pivaloyl azide, and benzoyl azide, have been performed to map the potential energy surface of the rearrangement. These studies consistently show a lower activation barrier for the concerted pathway compared to the stepwise formation of a nitrene intermediate. nih.gov
For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have determined the activation barriers for the concerted Curtius rearrangement of several acyl azides. Intrinsic reaction coordinate (IRC) analyses for these reactions confirm a concerted pathway with the simultaneous loss of N₂. nih.gov A comparison of the calculated activation barriers for the concerted rearrangement versus the formation of a nitrene intermediate for acetyl azide at the CBS-QB3 level provides strong evidence that the concerted process is the dominant pathway. nih.gov
The transition state for the concerted mechanism is characterized by an elongated N-N₂ bond and the simultaneous migration of the aryl or alkyl group. The geometry of this transition state has been optimized in various computational studies, providing insights into the electronic and structural changes that occur during the rearrangement. nih.gov
While the thermal reaction is predominantly concerted, photochemical Curtius rearrangements may proceed through both concerted and stepwise mechanisms involving nitrene intermediates. researchgate.net Recent theoretical studies on the photo-induced Curtius rearrangement of chlorodifluoroacetyl azide using advanced methods like MS-CASPT2//CASSCF combined with DFT indicated a stepwise mechanism through a nitrene intermediate. researchgate.netnih.gov
The table below summarizes the calculated activation barriers from a comparative DFT study on the concerted Curtius rearrangement of various acyl azides, which serve as models for understanding the reactivity of this compound.
| Compound Name | Computational Method | Calculated Activation Barrier (Δ(E+ZPVE)‡) in kcal/mol |
| Acetyl azide | B3LYP/6-311+G(d,p) | 27.6 |
| Pivaloyl azide | B3LYP/6-311+G(d,p) | 27.4 |
| Benzoyl azide | B3LYP/6-311+G(d,p) | 30.0 |
| Acetyl azide | CCSD(T)/6-311+G(d,p) | 26.3 |
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Azide (B81097) Transformations
The primary transformation of an acyl azide, such as 5-Methylfuran-2-carbonyl azide, is the Curtius rearrangement, which involves the thermal decomposition of the azide to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate is a highly valuable intermediate for chemical synthesis. nih.gov A significant research thrust is the development of catalysts to perform this rearrangement under milder conditions, thereby increasing its applicability to sensitive or complex substrates. thermofisher.com
Research has demonstrated that both Brønsted and Lewis acids can catalyze the Curtius rearrangement. wikipedia.org For instance, the use of Lewis acids like boron trifluoride or boron trichloride (B1173362) has been shown to reduce the required decomposition temperature by approximately 100 °C, leading to significantly higher yields of the isocyanate product. wikipedia.org This acid catalysis proceeds through coordination to the acyl oxygen atom, which facilitates the rearrangement. wikipedia.orgthermofisher.com More recent developments include organocatalytic approaches, such as the use of 4-(dimethylamino)pyridine (DMAP) to facilitate a controllable, one-pot Curtius rearrangement. acs.org
Beyond the rearrangement, the azide group can theoretically serve as a nitrene precursor for C-H insertion reactions. Transition metal catalysis, employing complexes of iron, palladium, rhodium, and copper, is a central strategy for generating metal-supported nitrenes from organic azides. nih.govnih.govacs.org These reactive intermediates can then insert into C-H bonds to form new carbon-nitrogen bonds, a powerful method for creating complex amine and amide structures. nih.govresearchgate.net While typically applied to sulfonyl or aryl azides, the extension of these catalytic nitrene transfer reactions to acyl azides derived from furan (B31954) systems represents a promising, albeit challenging, research frontier.
| Catalyst Type | Specific Example(s) | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | Boron Trifluoride (BF₃), Boron Trichloride (BCl₃) | Curtius Rearrangement | Lowers reaction temperature, increases isocyanate yield. | wikipedia.org |
| Organocatalyst | 4-(dimethylamino)pyridine (DMAP) | One-Pot Curtius Rearrangement | Mild, controllable process for isocyanate generation. | acs.org |
| Transition Metal Complex | Iron (Fe), Palladium (Pd), Rhodium (Rh) catalysts | Nitrene Transfer / C-H Insertion | Direct formation of C-N bonds; potential for novel amination/amidation products. | researchgate.net |
Exploration of Bio-orthogonal Chemical Applications of Furan-Based Azide Chemistry
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While the acyl azide group of this compound is generally too reactive for traditional bio-orthogonal "click" reactions like the azide-alkyne cycloaddition, the furan moiety itself is a valuable participant in such chemistry. nih.govirjweb.com
The furan ring can act as a diene in Diels-Alder reactions, which is a well-established bio-orthogonal conjugation method. mdpi.com For example, furan-functionalized nanoparticles can react with maleimide-modified antibodies, providing a method for targeted drug delivery. utoronto.ca This "click" approach is valued for its high efficiency and ability to proceed under mild, solvent-free conditions. mdpi.com Another emerging rapid conjugation method is the electrophilic substitution "click" reaction between furfuryl groups and triazolinediones (TAD), which proceeds quickly at room temperature. acs.orgrsc.org
Therefore, while the "azide" part of this compound is primarily a precursor for isocyanates, the "furan" part holds significant potential for bio-orthogonal applications. The isocyanate generated from the Curtius rearrangement could also be used for bioconjugation by reacting with amine groups on proteins, though this is considered a conventional conjugation method rather than a truly bio-orthogonal one.
Advanced Material Science Applications of Furan-Azide Conjugates beyond Polymers
The application of furan-azide chemistry extends into advanced materials science, particularly in the functionalization of non-polymeric materials like nanoparticles and surfaces. The furan moiety's ability to participate in reversible Diels-Alder reactions makes it a "smart" linker for creating dynamic materials. mdpi.com
Nanoparticle Functionalization: Researchers have developed methods to coat magnetic nanoparticles with polymers bearing furan groups. researchgate.netsemanticscholar.org These furan units can then be used as "clickable" handles for attaching other molecules, such as fluorescent dyes or targeting peptides. researchgate.net Similarly, hairy nanoparticles with a polystyrene core and polydimethylsiloxane (B3030410) hairs have been functionalized with furan groups at the chain ends. mdpi.com These nanoparticles can form thermo-reversible networks when cross-linked with bismaleimides via the Diels-Alder reaction, creating recyclable thermoplastic elastomers. mdpi.com The azide group, via its isocyanate derivative, offers a complementary, permanent method for covalently attaching functional molecules to nanoparticle surfaces.
Surface Modification and Electronics: Furan derivatives are being explored for their use in organic electronics due to their unique electronic and optical properties. researchgate.netntu.edu.sg Molecules containing furan rings have been investigated as semiconductor materials for applications in organic solar cells and field-effect transistors. nih.govresearchgate.net The ability to graft furan-azide conjugates onto surfaces offers a pathway to modify the electronic properties of substrates or to create sensors. The azide/isocyanate group can form robust covalent bonds with appropriately functionalized surfaces, while the furan ring provides a platform for further modification or for its intrinsic electronic characteristics.
Synthesis of Hybrid Molecules Incorporating this compound Moieties
A significant area of research is the use of this compound as a starting material for the diversity-oriented synthesis of novel hybrid molecules. The central strategy involves the in situ generation of 5-methylfuran-2-isocyanate (B1385807) via the Curtius rearrangement, followed by its reaction with a wide range of nucleophiles. nih.govnih.gov This approach allows for the modular construction of complex molecules containing the 5-methylfuran core, a scaffold found in many biologically active compounds. ijabbr.com
This synthetic route is highly versatile:
Reaction with amines yields substituted ureas. organic-chemistry.org
Reaction with alcohols produces carbamates. organic-chemistry.org
Reaction with hydrazines leads to semicarbazides.
This strategy has been applied to create libraries of furan-2-carboxamides and related compounds for screening for biological activity, such as antibiofilm agents. researchgate.netnih.gov The synthesis often starts with the corresponding carboxylic acid, which is converted to an acyl chloride and then to the acyl azide before rearrangement and trapping. pensoft.netwikipedia.org This modular approach is highly efficient for creating diverse molecular structures for drug discovery and medicinal chemistry. nih.govnih.gov
| Nucleophile (R-NuH) | Hybrid Molecule Class | General Structure | Potential Application |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Urea (B33335) | 5-Me-Furan-NH-CO-NR₂ | Medicinal Chemistry, Agrochemicals |
| Alcohol (ROH) | Carbamate (B1207046) | 5-Me-Furan-NH-CO-OR | Protecting Groups, Bioactive Molecules |
| Hydrazine (RNHNH₂) | Semicarbazide | 5-Me-Furan-NH-CO-NHNHR | Heterocycle Synthesis, Pharmaceuticals |
| Water (H₂O) | Amine (after decarboxylation) | 5-Me-Furan-NH₂ | Synthetic Building Block |
Q & A
Q. What are the recommended synthetic routes for 5-methylfuran-2-carbonyl azide, and how can purity be optimized?
The synthesis typically involves the reaction of 5-methylfuran-2-carbonyl chloride with sodium azide under controlled conditions. Key considerations include:
- Reagent stoichiometry : Use a 1:1.2 molar ratio of acyl chloride to NaN₃ to minimize unreacted starting material .
- Solvent selection : Anhydrous tetrahydrofuran (THF) or acetonitrile ensures compatibility with moisture-sensitive intermediates .
- Temperature control : Maintain temperatures below 0°C to prevent premature decomposition of the azide group .
Purification : Chromatography (silica gel, hexane/ethyl acetate) or recrystallization (diethyl ether) is recommended. Monitor purity via ¹H NMR (δ 7.2–7.4 ppm for furan protons) and FT-IR (sharp peak at ~2100 cm⁻¹ for the azide group) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
A multi-technique approach is essential:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹³C NMR | Carbonyl (C=O) at ~165 ppm; azide (N₃) at ~125 ppm | Confirm backbone structure |
| HRMS | Exact mass (e.g., [M+H]⁺ = 166.05 Da) | Verify molecular formula |
| X-ray crystallography | Bond angles and spatial arrangement | Resolve stereochemical ambiguities |
| DSC/TGA | Decomposition onset >80°C | Assess thermal stability |
Discrepancies in spectral data (e.g., azide IR shifts due to solvent polarity) should be cross-validated with computational methods (DFT) .
Q. What safety protocols are mandatory for handling this compound?
- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and full-face shields .
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .
- Storage : Store in airtight containers under nitrogen at –20°C; avoid contact with heavy metals or strong acids to prevent explosive decomposition .
- Spill management : Neutralize with 10% sodium bicarbonate and collect residues in approved explosive waste containers .
Advanced Research Questions
Q. How does this compound participate in Huisgen cycloadditions, and what factors influence regioselectivity?
The azide group undergoes 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. Key factors include:
- Catalyst systems : Cu(I) catalysts (e.g., CuBr/PMDETA) enhance reaction rates and regioselectivity (>90% 1,4-triazole) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor faster kinetics but may reduce selectivity.
- Substrate electronics : Electron-deficient alkynes (e.g., methyl propiolate) yield higher conversion rates .
Mechanistic insight : DFT studies suggest transition-state stabilization via copper coordination to the azide .
Q. How can conflicting data on the thermal stability of this compound be resolved?
Reported decomposition temperatures vary (80–120°C) due to:
Q. What applications does this compound have in polymer or biomaterial synthesis?
- Click chemistry : Incorporates triazole linkages into hydrogels for controlled drug release .
- Photoresists : UV-triggered decomposition generates nitrenes for lithography .
- Bioconjugation : Azide-alkyne "tagging" of proteins or nucleic acids .
Challenges : Steric hindrance from the methyl group may reduce reactivity in bulkier substrates .
Q. How do competing pathways (e.g., Curtius rearrangement vs. cycloaddition) affect reaction outcomes?
Under thermal or acidic conditions, the azide may rearrange to isocyanate via Curtius pathways. To suppress this:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
